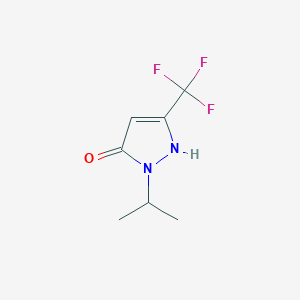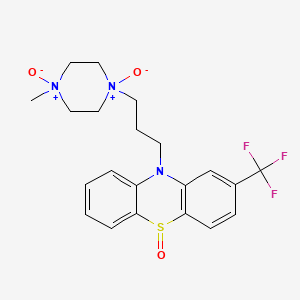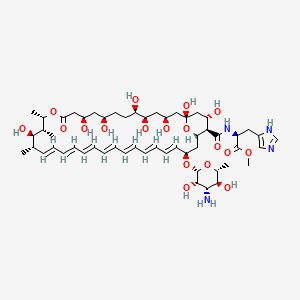
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) is a deuterated analog of 7-(1-Methyl-2-hydroxyethyl)guanine. It is a biochemical compound used primarily in proteomics research. The compound has a molecular formula of C8H4D7N5O2 and a molecular weight of 216.25 .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, such compounds are produced in specialized laboratories equipped with the necessary facilities for handling isotopically labeled materials. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized guanine derivatives, while reduction may produce reduced guanine forms.
科学的研究の応用
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of guanine derivatives.
Biology: Employed in studies involving DNA and RNA modifications to understand the role of guanine derivatives in genetic processes.
Medicine: Investigated for its potential role in drug development and therapeutic applications.
Industry: Utilized in the production of isotopically labeled compounds for various industrial applications.
作用機序
The mechanism of action of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) involves its incorporation into biological systems where it can interact with molecular targets such as DNA and RNA. The deuterium labeling allows for precise tracking and quantification in experimental studies. The compound’s effects are mediated through its interactions with nucleic acids and related pathways.
類似化合物との比較
Similar Compounds
7-(1-Methyl-2-hydroxyethyl)guanine: The non-deuterated analog of the compound.
2-Amino-1,7-dihydro-7-(1-methyl-2-hydroxyethyl)-6H-purin-6-one: Another guanine derivative with similar structural features.
Uniqueness
The uniqueness of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) lies in its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling enhances the compound’s stability and allows for precise analytical measurements, making it a valuable tool in various scientific studies .
特性
分子式 |
C8H11N5O2 |
|---|---|
分子量 |
216.25 g/mol |
IUPAC名 |
2-amino-8-deuterio-7-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15)/i1D3,2D2,3D,4D |
InChIキー |
NOXOALKZIYCNRV-UFVDGHGDSA-N |
異性体SMILES |
[2H]C1=NC2=C(N1C([2H])(C([2H])([2H])[2H])C([2H])([2H])O)C(=O)NC(=N2)N |
正規SMILES |
CC(CO)N1C=NC2=C1C(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
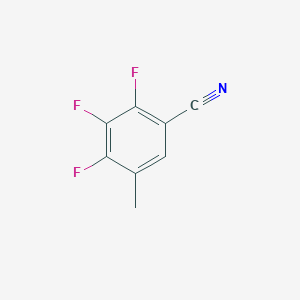

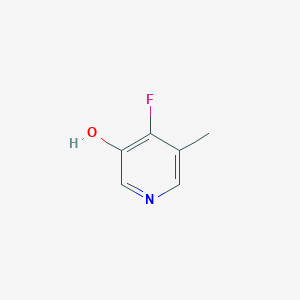
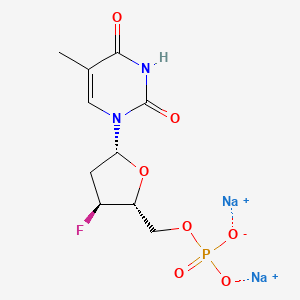
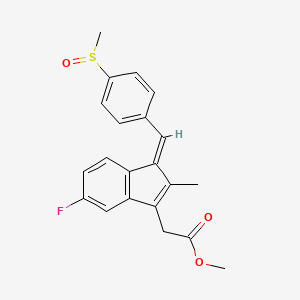
![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)
